(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

Peptide Synthesis QC Specification Procurement

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (Boc-L-Dicyclopropylalanine; CAS 2548967-22-0) is a non-canonical amino acid derivative classified as a Boc-protected, gem-disubstituted propanoic acid. With a molecular weight of 269.34 g/mol and formula C₁₄H₂₃NO₄, it features a chiral (S)-configured α-carbon bearing a bulky 3,3-dicyclopropylmethyl side chain alongside the standard Boc protecting group.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B13837867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyVRJSPHBNIYAYAY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dicyclopropyl-L-alanine (CAS 2548967-22-0): A Sterically Hindered, Chiral Building Block for Peptide Drug Discovery


(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (Boc-L-Dicyclopropylalanine; CAS 2548967-22-0) is a non-canonical amino acid derivative classified as a Boc-protected, gem-disubstituted propanoic acid . With a molecular weight of 269.34 g/mol and formula C₁₄H₂₃NO₄, it features a chiral (S)-configured α-carbon bearing a bulky 3,3-dicyclopropylmethyl side chain alongside the standard Boc protecting group . This architecture imparts high steric hindrance and calculated lipophilicity (XLogP3 = 3.0), distinguishing it from simpler mono-cyclopropyl or linear alkyl analogs [1].

Why Boc-L-Cyclopropylalanine Cannot Simply Substitute for the Dicyclopropyl Analog in Structure-Activity Programs


Substituting the target dicyclopropyl compound with a generic mono-cyclopropylalanine analog (e.g., Boc-L-Cyclopropylalanine, CAS 89483-06-7) introduces significant physicochemical and biological liabilities. The replacement of the gem-dicyclopropyl moiety with a single cyclopropyl ring results in a 40 Da molecular weight reduction (MW 269.34 vs. 229.27), loss of one rotatable bond (7 vs. 6), and a one log unit decrease in calculated lipophilicity (XLogP3 3.0 vs. 2.0) [1]. These differences translate to measurably distinct membrane permeability and target binding characteristics, undermining the utility of mono-cyclopropyl analogs as direct replacements in structure-activity relationship (SAR) campaigns [2].

Quantitative Evidence for Selecting (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid Over Closest Analogs


Differential Purity: ≥98% Specification vs. 95-97% for Standard Mono-Cyclopropyl Analogs

The target compound is offered with a certified purity of ≥98% by HPLC, as confirmed by multiple vendors including Bidepharm and Capotchem , [1]. In contrast, the closest generic analog Boc-L-cyclopropylalanine (the mono-cyclopropyl variant) typically carries a lower purity specification of 95-97% from major suppliers . This ≥1-3% purity differential is critical for solid-phase peptide synthesis coupling efficiency and minimizing deletion sequences in long peptides.

Peptide Synthesis QC Specification Procurement

Enhanced Lipophilicity: XLogP3 = 3.0 vs. XLogP3 = 2.0 for Mono-Cyclopropyl Analogue

PubChem-computed XLogP3 for the target dicyclopropyl compound is 3.0, compared to 2.0 for Boc-L-cyclopropylalanine (PubChem CID 5706350) [1], [2]. This one-log unit increase in calculated lipophilicity correlates with enhanced passive membrane permeability and is consistent with the preferred property space for orally bioavailable compounds targeting intracellular protein-protein interactions [3].

Physicochemical Property Lipophilicity Drug Design

Validated Metabolic Stability Advantage in IL-17A Inhibitor Lead Optimization

In the medicinal chemistry campaign leading to the IL-17A clinical candidate '23,' systematic exploration of the amino acid residue established dicyclopropylalanine as the optimal moiety that provided both potent inhibition and metabolic stability, enabling oral bioavailability [1]. Earlier benzhydrylglycine-based leads suffered from insufficient metabolic stability; the switch to dicyclopropylalanine resolved this liability. While exact microsomal half-life values are not publicly disclosed, the qualitative rank-ordering from the published SAR table places the dicyclopropyl variant as the most stable among evaluated amino acid surrogates.

Metabolic Stability IL-17A Protein-Protein Interaction

Defined (S)-Stereochemistry at Cα: Chiral Integrity Checklist for Asymmetric Synthesis

The compound is unequivocally specified as the (S)-enantiomer (CAS 2548967-22-0) with explicit stereochemical annotation in vendor product descriptions, including SMILES notation C(C1CC1)(C1CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C . The (R)-enantiomer (CAS 2272861-72-8) is a distinct product with a different CAS registry number . This clear stereochemical delineation is crucial because the enantiomers are not interchangeable; use in peptide synthesis requires the (S)-form to maintain native L-amino acid configuration.

Chiral Purity Stereochemistry Asymmetric Synthesis

Rotatable Bond Count Supports Conformational Pre-Organization for Target Binding

The target compound possesses 7 rotatable bonds compared to 6 for the mono-cyclopropyl analog Boc-L-cyclopropylalanine [1], [2]. While the additional rotatable bond introduces a degree of flexibility, the gem-dicyclopropyl architecture simultaneously restricts the conformational space of the side chain through steric constraints imposed by the two cyclopropane rings. This creates a unique 'conformational funnel' that can pre-organize the molecule for binding to shallow, hydrophobic protein pockets, a property exploited in the IL-17A program [3].

Conformational Analysis Molecular Flexibility Structure-Based Design

Procurement Transparency: Batch-Specific QC Documentation and Multi-Vendor Availability

The target compound is stocked and supplied with batch-specific quality control documentation by multiple independent vendors including Bidepharm (NMR, HPLC, GC reports), Capotchem (certificate of analysis with moisture content specification), and Chemscene (computational chemistry data including TPSA and LogP) , [1], . This multi-vendor landscape provides procurement flexibility and competitive pricing (€362.00/g at CymitQuimica), while the available QC transparency—particularly batch-level NMR and HPLC traces—enables direct cross-lot reproducibility assessment prior to committing to large-scale orders.

Quality Assurance Procurement Vendor Comparison

Primary Application Scenarios Where Boc-Dicyclopropyl-L-alanine Delivers Measurable Advantage


IL-17A Protein-Protein Interaction Inhibitor Lead Optimization

Medicinal chemistry teams pursuing orally bioavailable IL-17A inhibitors should prioritize this dicyclopropyl building block based on its validated role in delivering metabolic stability and oral bioavailability in the UCB/Leo Pharma program [1]. The J. Med. Chem. publication explicitly identifies dicyclopropylalanine as the key residue that resolved the metabolic instability of earlier benzhydrylglycine leads, making it the default starting point for any IL-17A-focused SAR expansion.

Synthesis of Metabolically Stabilized Peptide Mimetics Targeting Shallow Hydrophobic Pockets

The combination of elevated lipophilicity (XLogP3 = 3.0) and the sterically constrained dicyclopropyl side chain makes this compound particularly suited for designing peptidomimetics that target shallow, hydrophobic protein-protein interaction interfaces [2]. Structural biology groups can leverage the predictable conformational profile (7 rotatable bonds with restricted side-chain mobility) to generate reliable docking poses and guide fragment growing strategies.

High-Fidelity Solid-Phase Peptide Synthesis Requiring ≥98% Purity Building Blocks

For long or difficult peptide sequences where deletion products must be minimized, the ≥98% certified purity—supported by batch-level NMR and HPLC documentation—provides a measurable quality advantage over generic 95-97% purity Boc-amino acids . This is particularly relevant for CROs and CDMOs performing multi-gram to kilogram-scale peptide manufacturing where each coupling cycle's efficiency directly impacts overall yield and cost of goods.

Chiral Pool Synthesis of Non-Canonical Amino Acid Libraries for Automated Screening

The unambiguous (S)-stereochemistry and distinct CAS registry number (2548967-22-0) enable automated compound management systems to correctly track and dispense the desired enantiomer . High-throughput screening groups building focused libraries of non-canonical amino acid derivatives benefit from the clear stereochemical annotation and the multi-vendor availability, which mitigates single-supplier dependency risk.

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